REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH2:15][CH2:14][CH2:13][CH2:12][C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:16]([NH:1][C:2]1[S:3][C:4]2[CH2:15][CH2:14][CH2:13][CH2:12][C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:18])[CH3:17]
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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NC=1SC2=C(C1C(=O)OCC)CCCC2
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Name
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|
Quantity
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227 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for ˜15 minutes
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Duration
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15 min
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Type
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ADDITION
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Details
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The reaction mixture containing white solid
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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The solid was rinsed with water (2 L)
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Type
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CUSTOM
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Details
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dried in a vacuum oven for several hours at ˜45° C.
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Name
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|
Type
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product
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Smiles
|
C(C)(=O)NC=1SC2=C(C1C(=O)OCC)CCCC2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |